molecular formula C18H17N3O2 B11460246 3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B11460246
M. Wt: 307.3 g/mol
InChI Key: WIDYKKQEZOISRT-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, antimalarial, antihypertensive, anti-inflammatory, and kinase inhibition activities . This compound, with its unique structure, has garnered interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This method uses fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction proceeds efficiently, offering a straightforward strategy for the synthesis of quinazolin-4(3H)-ones.

Industrial Production Methods

Industrial production of quinazoline derivatives often involves multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of various catalysts and reagents to facilitate the formation of the desired product. The specific conditions and reagents used can vary depending on the target compound and desired properties.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at various positions on the quinazoline ring, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazolines.

Scientific Research Applications

3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these kinases, the compound can induce apoptosis and inhibit the growth of cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Afatinib: A quinazoline derivative used as a tyrosine kinase inhibitor for the treatment of non-small cell lung cancer.

    Erlotinib: Another quinazoline-based tyrosine kinase inhibitor used in cancer therapy.

    Gefitinib: A quinazoline derivative that inhibits the epidermal growth factor receptor (EGFR) and is used in cancer treatment.

Uniqueness

3-(4-methoxyphenyl)-2-methyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is unique due to its specific structural features, which may confer distinct biological activities compared to other quinazoline derivatives

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one

InChI

InChI=1S/C18H17N3O2/c1-11-17(12-6-8-13(23-2)9-7-12)18-19-10-14-15(21(18)20-11)4-3-5-16(14)22/h6-10H,3-5H2,1-2H3

InChI Key

WIDYKKQEZOISRT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)OC)C(=O)CCC3

Origin of Product

United States

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